8-(Diphenylphosphanyl)octanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79849-59-5 |
|---|---|
Molecular Formula |
C20H25O2P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
8-diphenylphosphanyloctanoic acid |
InChI |
InChI=1S/C20H25O2P/c21-20(22)16-10-2-1-3-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,21,22) |
InChI Key |
PPQMJRXUQYJUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Diphenylphosphanyl Octanoic Acid
Historical Context of Long-Chain Phosphine-Alkyl Carboxylic Acid Synthesis
The development of synthetic routes to long-chain phosphine-alkyl carboxylic acids has been driven by their utility as ligands in coordination chemistry and catalysis. Early methods often contended with challenges such as the air-sensitivity of the phosphine (B1218219) moiety and the need for protecting group strategies to prevent interference between the phosphine and carboxylic acid groups during synthesis. The overarching goal has consistently been to create these bifunctional molecules in high yields and purity for their subsequent applications.
Classical Synthetic Approaches to 8-(Diphenylphosphanyl)octanoic Acid
Traditional methods for the synthesis of this compound have relied on established organic reactions, each with its own set of advantages and limitations.
One of the earliest and most direct methods for forming the P-C bond in phosphine-alkanoic acids is the radical addition of a P-H bond across a C=C double bond. In the case of this compound, this involves the reaction of diphenylphosphine (B32561) with an octenoic acid derivative. The reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by UV irradiation. This approach is advantageous as it can form the desired product in a single step from readily available starting materials.
Another classical approach involves the nucleophilic substitution of a halide in an octanoic acid derivative with a diphenylphosphide anion. This method typically starts with a halo-octanoic acid, such as 8-bromooctanoic acid. The diphenylphosphide anion, generated by the deprotonation of diphenylphosphine with a strong base like an organolithium reagent, then displaces the halide to form the P-C bond. A key consideration in this strategy is the protection of the carboxylic acid group, often as an ester, to prevent its reaction with the strongly basic and nucleophilic phosphide (B1233454) reagent.
Advanced Synthetic Strategies for Enhanced Yields and Purity
More recent research has focused on refining the classical methods to improve the efficiency and purity of this compound synthesis.
Optimization of the radical addition reaction has been a key area of focus. This includes fine-tuning the reaction temperature, initiator concentration, and solvent to maximize the yield of the desired anti-Markovnikov addition product and minimize side reactions.
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents/Conditions | Product |
| Diphenylphosphine | 7-Octenoic acid | Radical Addition | AIBN, heat | This compound |
| Diphenylphosphine | 8-Bromooctanoic acid ethyl ester | Nucleophilic Substitution | n-BuLi, then hydrolysis | This compound |
| 1,8-Dibromooctane | Diphenylphosphine | Nucleophilic Substitution | Base | 8-Bromo-1-(diphenylphosphanyl)octane |
| 8-Bromo-1-(diphenylphosphanyl)octane | Sodium Cyanide | Nucleophilic Substitution | 8-(Diphenylphosphanyl)octanenitrile | |
| 8-(Diphenylphosphanyl)octanenitrile | Water | Hydrolysis | Acid or Base | This compound |
One-Pot Synthesis Protocols for this compound
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. For this compound, a one-pot procedure can be designed starting from the appropriate precursors.
A plausible one-pot synthesis involves the reaction of 6-chlorohexylmalonic acid esters, which can be converted directly into the alkali metal salts of 8-hydroxyoctanoic acid. A subsequent conversion of the hydroxyl group to a good leaving group, followed by reaction with a diphenylphosphide salt in the same reaction vessel, could streamline the process. Another one-pot approach could involve the direct reaction of 1,6-dibromohexane (B150918) with diethyl malonate, followed by in-situ hydrolysis, decarboxylation, and subsequent reaction with diphenylphosphine.
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Step 1: Substitution | 1,6-dibromohexane, Diethyl malonate, NaOEt, EtOH | 2-(6-bromohexyl)diethyl malonate |
| Step 2: Hydrolysis & Decarboxylation | Aqueous NaOH, then H₃O⁺, heat | 8-bromooctanoic acid |
| Step 3: Phosphination | KPPh₂, THF | This compound |
| Step 4: Workup & Isolation | Acid/base extraction, chromatography | Purified this compound |
Stereochemical Considerations in Related Synthetic Pathways
For the specific molecule this compound, the phosphorus atom is not a stereocenter as it is bonded to two identical phenyl groups. Similarly, the octanoic acid chain lacks any chiral centers. However, stereochemistry becomes a critical consideration in related synthetic pathways where either the phosphine or the alkyl chain possesses chirality.
The introduction of stereogenic phosphorus centers is a significant area of research, as P-chiral phosphines are valuable ligands in asymmetric catalysis. The synthesis of such compounds often requires resolution-based methods or the use of chiral auxiliaries. Visible-light-induced methods have also been developed for creating P-chiral phosphine oxides with high enantiomeric excess.
Furthermore, if the alkyl chain were to contain a stereocenter, its configuration would need to be controlled throughout the synthesis. For example, in the synthesis of related phosphine oxides, stereoselective epoxidation and subsequent ring-opening have been used to control remote stereochemistry. Radical additions to alkenes using primary phosphine oxides with a stereogenic carbon adjacent to the phosphorus atom have also been shown to proceed with diastereoselectivity.
Isolation, Purification, and Analytical Verification Techniques
The purification of this compound is facilitated by its dual chemical nature. The carboxylic acid group allows for acid-base extraction. The crude product can be dissolved in a nonpolar organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to extract the carboxylate salt into the aqueous phase. The phosphine, being susceptible to oxidation, should be handled under an inert atmosphere. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which can be extracted back into an organic solvent.
Chromatographic techniques are also employed for purification. Column chromatography on silica (B1680970) gel can be effective, though care must be taken to avoid oxidation of the phosphine group. Using deoxygenated solvents and adding a small amount of a reducing agent like triethylamine (B128534) can mitigate this issue. Caprylic acid (octanoic acid) precipitation is a method used for purifying proteins, which demonstrates the unique solubility properties of this fatty acid that can be exploited.
Analytical Verification:
The structure of this compound is confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals for the phenyl protons, a triplet for the methylene (B1212753) group adjacent to the phosphine, a triplet for the methylene group alpha to the carboxyl group, and multiplets for the other methylene protons in the alkyl chain. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl groups, the carbonyl carbon of the carboxylic acid, and the distinct signals for the eight carbons of the octanoic acid chain. |
| ³¹P NMR | A characteristic signal in the region typical for trialkyl/arylphosphines. |
| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and P-C vibrational modes. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Octanoic acid itself can be analyzed by HPLC using a mixed-mode column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer, and UV detection at 210 nm.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can enhance its environmental sustainability. Key areas of focus include the choice of solvents, reagents, and reaction conditions.
The reduction of a corresponding phosphine oxide precursor is a common step in phosphine synthesis. Green approaches to this reduction include the use of silanes like polymethylhydrosiloxane (B1170920) (PMHS) under solvent-free or microwave-assisted conditions, which offer an alternative to more hazardous reducing agents.
Hydrophosphination reactions, if applicable, represent an atom-economical route to the target compound. Performing these additions under solvent- and catalyst-free conditions further enhances their green credentials. The use of ultrasound has also been shown to intensify the synthesis of octanoic acid derivatives, reducing reaction times and energy consumption.
Furthermore, minimizing waste through one-pot syntheses and using catalysts that can be recycled are central tenets of green chemistry that can be applied to the production of this compound. The selection of starting materials from renewable resources, where possible, would also contribute to a greener synthetic pathway.
Coordination Chemistry of 8 Diphenylphosphanyl Octanoic Acid
Binding Modes and Ligand Denticity of 8-(Diphenylphosphanyl)octanoic Acid
The denticity and binding mode of this compound are primarily dictated by the nature of the metal center, the solvent system, the reaction stoichiometry, and the presence of other ancillary ligands. The interplay of these factors determines whether the ligand coordinates through its phosphorus atom, one or both oxygen atoms of the carboxylate group, or a combination thereof.
In the presence of soft, low-valent transition metals that exhibit a strong affinity for phosphines, this compound can coordinate exclusively through its phosphorus atom. wikipedia.org This monodentate P-coordination is favored when the carboxylate group is protonated or when the metal center is already coordinatively saturated with other strongly-binding ligands. In such complexes, the carboxylic acid moiety remains as a pendant group, potentially available for further reactions or intermolecular interactions such as hydrogen bonding.
Spectroscopic evidence for this coordination mode typically includes a significant downfield shift in the ³¹P NMR signal upon coordination to the metal center, while the C=O stretching frequency in the infrared (IR) spectrum remains characteristic of a free carboxylic acid (approximately 1700-1725 cm⁻¹).
Coordination solely through the carboxylate group is also possible, particularly with hard metal ions that have a higher affinity for oxygen donors. In this mode, the phosphine (B1218219) group remains uncoordinated. This binding is common in complexes where the phosphine group might be sterically hindered or when the metal center is a hard acid. The carboxylate can bind to the metal in a monodentate fashion, utilizing one of its oxygen atoms.
The flexible octanoic acid chain in this compound allows it to act as a bidentate P,O-chelating ligand, forming a stable, large chelate ring with a metal center. This mode of coordination is particularly prevalent with transition metals that can accommodate both soft phosphine and hard carboxylate donors, such as palladium(II) and platinum(II). The deprotonation of the carboxylic acid to form a carboxylate anion enhances the donor strength of the oxygen, facilitating chelation. The resulting large chelate ring is a key feature of the coordination chemistry of ω-diphenylphosphino-alkanoic acids.
In the IR spectra of these chelated complexes, the C=O stretching vibration shifts to lower frequencies (typically in the range of 1550-1650 cm⁻¹) compared to the free carboxylic acid, which is indicative of carboxylate coordination. Simultaneously, the ³¹P NMR spectrum shows the characteristic coordination shift.
Beyond simple monomeric complexes, this compound can act as a bridging ligand to form dinuclear or polynuclear structures. This can occur in several ways:
P-monodentate bridging: The phosphine group of one ligand can coordinate to one metal center, while the carboxylate group of another ligand coordinates to a second metal center, leading to the formation of a polymeric chain.
Carboxylate bridging: The carboxylate group can bridge two metal centers. This can happen in a syn-syn, syn-anti, or anti-anti fashion, leading to a variety of dinuclear and polynuclear architectures. rsc.org
P,O-bridging: The phosphine group can bind to one metal while the carboxylate group bridges to another, creating complex polynuclear frameworks.
Monometallic Coordination Complexes of this compound
The versatile coordination behavior of this compound allows it to form stable monometallic complexes with a wide range of transition metals. The properties and structures of these complexes are highly dependent on the specific metal involved.
Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) are well-known to form stable square-planar complexes with phosphine ligands. wikipedia.org With this compound, both monodentate P-coordination and bidentate P,O-chelation are possible. The formation of chelated complexes is common, leading to stable species with potential applications in catalysis. For instance, complexes of the type [MCl(P^O)] (where P^O represents the chelating phosphine-carboxylate ligand) are known. researchgate.net
Rhodium (Rh): Rhodium complexes with phosphine ligands are of significant interest in catalysis. acs.org this compound can form various rhodium(I) and rhodium(III) complexes. In rhodium(I) complexes, it can act as a simple monodentate phosphine ligand in species like [RhCl(CO)(PPh₂R)]₂ or as a bidentate ligand.
Ruthenium (Ru): Ruthenium exhibits a wide range of oxidation states and coordination geometries, leading to a diverse chemistry with phosphine-carboxylate ligands. nih.govnih.gov Both monodentate phosphine and bidentate P,O-chelate complexes of ruthenium have been reported for analogous ligands. These complexes have potential applications in transfer hydrogenation and other catalytic transformations. acs.org
Nickel (Ni): Nickel complexes with phosphine ligands are important catalysts for various organic reactions, including olefin oligomerization and cross-coupling reactions. acs.orgrsc.org The coordination of this compound to nickel can result in either monodentate or bidentate complexes, depending on the reaction conditions and the nickel precursor used.
Copper (Cu): Copper(I) complexes with phosphine ligands are known for their rich structural chemistry and luminescent properties. capes.gov.brnih.gov this compound can form various copper(I) complexes, where it may coordinate as a monodentate phosphine or a bridging ligand, leading to dinuclear or polynuclear structures.
Gold (Au): Gold(I) complexes with phosphine ligands are of interest for their potential medicinal applications. rsc.org Typically, gold(I) forms linear complexes with one or two phosphine ligands. With this compound, linear [Au(PPh₂R)Cl] or cationic [Au(PPh₂R)₂]⁺ type complexes can be expected, where the ligand is P-monodentate. Coordination through the carboxylate group is also possible, especially in the absence of other strongly coordinating ligands.
Table 1: Expected Coordination Modes of this compound with Various Transition Metals
| Metal | Typical Oxidation State(s) | Common Coordination Geometries | Likely Coordination Mode(s) of this compound |
|---|---|---|---|
| Palladium (Pd) | +2 | Square Planar | Monodentate (P), Bidentate (P,O) |
| Platinum (Pt) | 0, +2, +4 | Square Planar (Pt(II)), Octahedral (Pt(IV)) | Monodentate (P), Bidentate (P,O) |
| Rhodium (Rh) | +1, +3 | Square Planar (Rh(I)), Octahedral (Rh(III)) | Monodentate (P), Bidentate (P,O), Bridging |
| Ruthenium (Ru) | +2, +3 | Octahedral | Monodentate (P), Bidentate (P,O), Bridging |
| Nickel (Ni) | 0, +2 | Square Planar, Tetrahedral | Monodentate (P), Bidentate (P,O) |
| Copper (Cu) | +1, +2 | Linear, Trigonal Planar, Tetrahedral | Monodentate (P), Bridging (carboxylate) |
Table 2: Representative Spectroscopic Data for Phosphine-Carboxylate Ligand Coordination
| Spectroscopic Technique | Coordination Mode | Typical Observation |
|---|---|---|
| ³¹P NMR | Monodentate (P) or Bidentate (P,O) | Downfield shift of the ³¹P signal upon coordination. |
| IR Spectroscopy | Free Carboxylic Acid | C=O stretch at ~1700-1725 cm⁻¹ |
Complex Formation with Main Group, Lanthanide, and Actinide Metals
The interaction of this compound with main group, lanthanide, and actinide metals is characterized by the distinct preferences of its two donor functionalities. The hard carboxylate end is the primary binding site for hard Lewis acidic metals like those in the main group and f-block elements, while the soft phosphine group may or may not be involved in coordination depending on the specific metal and reaction conditions.
Main Group Metals: Complexes with main group metals such as zinc(II) and cadmium(II) have been studied with analogous phosphonium (B103445) carboxylate betaines. rsc.org In these systems, the carboxylate group is the dominant binding moiety, exhibiting various coordination modes including monodentate, bidentate chelating, and bridging. rsc.org The phosphine group typically remains non-coordinated or, if oxidized to a phosphine oxide, can participate in binding. The flexible alkyl chain in this compound allows the ligand to adopt conformations that can lead to monomeric, dimeric, or polymeric structures, often influenced by the presence of water or other co-ligands that can participate in hydrogen bonding networks. rsc.org
Lanthanide Metals: The coordination chemistry with lanthanides (Ln) is largely dictated by the oxophilic nature of these ions. The carboxylate group of the ligand readily binds to lanthanide centers. Research on similar phosphine oxide ligands, such as bis(diphenylphosphino)methane (B1329430) dioxide (dppmO₂), shows that lanthanide complexes can have high coordination numbers, typically ranging from 6 to 8. soton.ac.ukmdpi.com The specific coordination number and the resulting geometry are highly sensitive to the ionic radius of the lanthanide ion. soton.ac.ukmdpi.com For instance, earlier, larger lanthanides like La and Ce can accommodate more ligands, forming eight-coordinate complexes, while later, smaller lanthanides like Yb and Lu tend to form complexes with lower coordination numbers. soton.ac.ukmdpi.com The phosphine moiety of this compound would likely need to be oxidized to the phosphine oxide to participate in direct coordination to the hard lanthanide centers, forming a P,O-chelate.
Actinide Metals: Specific studies on the coordination of this compound with actinides are not widely documented. However, based on the established chemistry of actinides like uranium and thorium with carboxylates and phosphine oxides, similar principles to lanthanide coordination would apply. Actinide ions are hard Lewis acids and would preferentially bind to the carboxylate oxygen atoms. The involvement of the phosphine group would likely require its oxidation. Studies with actinide carbonyl complexes have shown that the bonding involves significant back-donation, a characteristic interaction with soft ligands like phosphines, but this is less common in the higher oxidation states typical for actinide-carboxylate chemistry. nih.gov Research on trivalent uranium has focused on sandwich complexes with π-conjugated ligands, which represents a different mode of bonding than would be expected with a simple P,O-ligand. rsc.org
Influence of Metal Center on Complex Geometry and Electronic Configuration
The identity of the metal center has a profound impact on the geometry and electronic properties of complexes formed with this compound. This influence stems from variations in ionic radius, preferred coordination number, and the electronic nature (hard/soft acid character) of the metal.
The phosphine group is a strong σ-donor and a variable π-acceptor. ilpi.comdalalinstitute.com The extent of π-backbonding from a metal d-orbital to a P-C σ* antibonding orbital depends on the electron richness of the metal center. libretexts.orgresearchgate.net For electron-rich transition metals, this interaction is significant, whereas for hard, electropositive main group and f-block metals, it is minimal. The carboxylate group acts primarily as a σ- and π-donor.
Influence on Geometry: A key factor governed by the metal center is the resulting coordination geometry. This is well-illustrated in studies of lanthanide complexes with related phosphine oxide ligands. soton.ac.ukmdpi.comresearchgate.net As one moves across the lanthanide series, the ionic radius decreases (the "lanthanide contraction"). This steric pressure leads to a systematic change in coordination number and geometry.
| Metal Ion(s) | Ligand System | Observed Geometry | Coordination No. | Reference |
| La, Ce, Pr, Nd, Sm, Eu, Gd | [M(dppmO₂)₄]³⁺ | Square Antiprismatic | 8 | soton.ac.ukmdpi.com |
| Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb | [M(dppmO₂)₃Cl]²⁺ | Distorted Pentagonal Bipyramidal | 7 | soton.ac.ukmdpi.com |
| Lu | [Lu(dppmO₂)₂Cl₂]⁺ | cis-Octahedral | 6 | soton.ac.ukmdpi.com |
This trend provides a strong model for how this compound, particularly in its oxidized phosphine oxide form, would behave. Larger metals would favor higher coordination numbers and geometries like the square antiprism, while smaller metals would favor lower coordination numbers and structures such as the octahedron. mdpi.com
Influence on Electronic Configuration: The electronic nature of the metal dictates the type of metal-ligand bonding.
With d-block transition metals , the phosphine end of the ligand forms a strong bond, and its electronic properties can be tuned. Electron-withdrawing groups on the phosphine decrease its σ-donating capacity but increase its π-accepting ability. ilpi.com
With main group and f-block metals , bonding is dominated by electrostatic interactions with the carboxylate group. The electronic influence on the ligand is primarily polarizing. In the case of paramagnetic lanthanide ions, the ligand's NMR spectra would be significantly affected, leading to large shifts that can be used for structural analysis in solution. nih.gov
Multimetallic Coordination Complexes and Clusters Featuring this compound
The bifunctional nature of this compound makes it an excellent candidate for constructing multimetallic complexes and clusters. It can bridge two or more metal centers, leading to systems with interesting structural and reactive properties.
Bridging Ligand Roles in Metal-Metal Bonded Systems
In systems containing two or more metal centers, this compound can adopt a bridging coordination mode. The flexible alkyl backbone allows the phosphine and carboxylate ends to span a considerable distance and bind to different metals.
P-O Bridging: The most straightforward bridging role involves the phosphine coordinating to one metal center and the carboxylate to another. This is particularly relevant in heterobimetallic complexes where one metal is soft (e.g., Pd, Pt, Rh) and has a high affinity for the phosphine, while the other is harder (e.g., a main group or lanthanide metal) and prefers the carboxylate.
Carboxylate Bridging: The carboxylate group itself is a versatile bridging moiety. It can bridge two metal centers in either a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of well-defined dinuclear structures often referred to as "paddlewheel" complexes, particularly with metals like copper(II) and rhodium(II).
Phosphine Bridging: While less common for a monodentate phosphine, in some cluster compounds, the phosphorus atom can bridge multiple metal centers. However, the primary bridging function of this ligand in metal-metal bonded systems would arise from the P,O-bifunctionality or the bridging capability of the carboxylate group.
Supramolecular Architectures Directed by Carboxylate Interactions
The carboxylate group is a powerful functional group for directing the assembly of supramolecular structures through hydrogen bonding and ionic interactions. When not fully coordinated to a metal center, the carboxylic acid can form robust hydrogen-bonded dimers.
In metal complexes, the carboxylate can act as a node, connecting metal centers into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The long, flexible alkyl chain of this compound adds another layer of control. The van der Waals interactions between these chains can influence the packing of the resulting supramolecular structures, leading to lamellar or micellar type arrangements in the solid state. The phosphine group, being lipophilic, would reside within these nonpolar domains, which could be functionalized for catalysis or sensing applications.
Ligand Exchange Dynamics and Reactivity Studies of this compound Complexes
The concept of hemilability is central to the reactivity of complexes containing this compound. nih.gov A hemilabile ligand contains two or more donor groups with significantly different affinities for a metal center. In this case, the phosphine is a soft donor and the carboxylate is a hard donor.
In a complex where both groups are coordinated to a single transition metal center, the weaker M-O (carboxylate) bond can readily dissociate, opening up a coordination site for an incoming substrate. This reversible dissociation is a key step in many catalytic cycles. The flexible octyl chain facilitates this process, allowing the carboxylate group to swing away from the metal center without the entire ligand detaching. This "dangling" carboxylate can then re-coordinate, displacing the product molecule. This dynamic behavior makes such ligands highly valuable in homogeneous catalysis. nih.gov
Reactivity studies on related systems show that the phosphine-bound metal center can undergo typical reactions such as oxidative addition and reductive elimination, while the carboxylate can act as an internal base or proton shuttle, participating directly in the catalytic transformation. nih.gov
Rational Design Principles for Specific Coordination Environments Utilizing this compound
The rational design of functional metal complexes using this compound relies on leveraging its distinct structural and electronic features. nih.govresearchgate.net
Tuning Steric and Electronic Properties: The properties of the phosphine donor can be systematically modified. Replacing the phenyl groups with other alkyl or aryl substituents can alter the phosphine's cone angle (steric bulk) and its σ-donor/π-acceptor ratio. ilpi.com This allows for fine-tuning the reactivity and selectivity of a metal catalyst.
Harnessing Hemilability: For catalysis, the choice of metal is crucial. A metal that forms a strong bond with the phosphine but a labile bond with the carboxylate (e.g., late transition metals like Pd, Rh, Ir) is ideal for creating a system with dynamic ligand exchange. The length of the alkyl chain can also be varied to control the "reach" of the carboxylate group and the stability of the chelate ring.
Controlling Supramolecular Assembly: The carboxylate group can be used as a reliable building block for creating larger structures. By choosing metal ions with specific coordination geometry preferences (e.g., linear, square planar, or octahedral), it is possible to direct the assembly of discrete multinuclear complexes or extended coordination polymers with predictable topologies. rsc.org
Creating Bifunctional Systems: The phosphine and carboxylate groups can be designed to perform separate, cooperative functions. For example, in a catalytic system, the phosphine-bound metal might perform a C-C coupling reaction, while the carboxylate group, potentially bound to a second metal ion, could act as a Lewis acid to activate a substrate. nih.gov
By carefully considering these principles, chemists can utilize this compound as a versatile building block for a wide range of applications, from homogeneous catalysis to the construction of complex functional materials.
In-Depth Search Reveals Limited Publicly Available Data on the Catalytic Applications of this compound
A comprehensive investigation into the scientific literature and patent databases for the catalytic uses of this compound and its metal complexes has found insufficient specific data to construct a detailed article on its applications in homogeneous catalysis.
While the individual components of the molecule—the diphenylphosphino group and the octanoic acid chain—are well-known in catalysis, information on the combined bifunctional ligand remains scarce in the public domain. The phosphine moiety is a staple in transition metal catalysis, known for its crucial role in stabilizing metal centers and influencing the outcome of reactions. The carboxylate group, on the other hand, can offer a secondary coordination site, potentially enhancing catalyst stability or enabling novel reactivity.
The search did yield extensive general information on the catalytic processes mentioned:
Cross-Coupling Reactions: The fundamental principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-documented. nih.govnih.gov The critical role of phosphine ligands in the catalytic cycle, from oxidative addition to reductive elimination, is a subject of ongoing research. nih.gov Different phosphine ligands are known to impart specific steric and electronic properties to the metal center, thereby controlling the efficiency and selectivity of the reaction. chemrxiv.org
Hydrogenation and Hydroformylation: These processes are cornerstones of industrial chemistry, heavily relying on metal complexes, often with phosphine ligands, to achieve high activity and selectivity. nih.govscholaris.ca The design of the phosphine ligand is crucial for controlling the regioselectivity in hydroformylation, for instance.
Olefin Metathesis and Polymerization: Ruthenium-based catalysts are prominent in olefin metathesis, and the nature of the ligands bound to the ruthenium center is key to their stability and activity. nih.govgoogle.comnih.gov Similarly, late transition metal complexes are widely used in olefin polymerization, where the ligand architecture dictates the properties of the resulting polymer. mdpi.commdpi.comnih.gov
Oxidation and Reduction: While the oxidation of octanoic acid itself has been studied, researchgate.net and various catalytic systems for oxidation and reduction exist, specific examples employing this compound as a supporting ligand were not found.
The absence of specific data for this compound in these contexts prevents a detailed analysis of its performance, the mechanistic contributions of its specific structure, or the role of its carboxylate group in catalysis as requested. It is possible that this compound is a subject of proprietary industrial research or has not yet been extensively explored in academic studies.
Therefore, while the theoretical potential of this compound as a bifunctional ligand in catalysis is clear, the lack of empirical data in the public domain makes it impossible to provide a scientifically accurate and detailed article on its specific applications at this time.
Scarcity of Publicly Available Research on the Heterogeneous Catalytic Applications of this compound
Extensive and targeted searches for the heterogeneous and supported catalytic applications of the specific chemical compound this compound have yielded insufficient publicly available data to construct a detailed scientific article as requested. While general principles of immobilizing phosphine and carboxylic acid-containing ligands are well-documented, specific research detailing the use of this compound in such contexts appears to be limited or not present in widely accessible scientific databases.
The intended article was to be structured around the heterogeneous catalytic applications of this compound, focusing on its immobilization via its carboxylic acid functional group, performance evaluation, and recyclability. This would have included subsections on covalent grafting to inorganic supports, the formation of self-assembled monolayers (SAMs), and encapsulation within polymeric materials.
General information on related chemistries is available. For instance, the covalent grafting of phosphonic acids onto silica (B1680970) and other metal oxides is a known strategy for creating supported catalysts. Similarly, the formation of self-assembled monolayers of long-chain alkyl carboxylic acids and phosphonic acids on various surfaces, including metals and their oxides, is a well-established field. Encapsulation of catalytic species within polymeric or composite materials is also a common technique to enhance stability and facilitate recycling.
However, the specific application of these techniques to this compound, along with performance data such as catalytic activity, selectivity, turnover numbers, and detailed recyclability metrics, could not be found in the public domain. Scientific literature and patent databases did not yield specific examples or detailed research findings that would be necessary to populate the requested article with accurate and specific information about this particular compound.
Therefore, while the concepts outlined in the proposed article structure are valid and widely practiced in the field of heterogeneous catalysis, the specific case of this compound as the central subject of such an article cannot be adequately addressed based on the currently available information.
Catalytic Applications of 8 Diphenylphosphanyl Octanoic Acid and Its Metal Complexes
Mechanistic Investigations of 8-(Diphenylphosphanyl)octanoic Acid-Catalyzed Transformations
Elucidation of Reaction Pathways and Catalytic Cycles
Without experimental or computational data, any proposed reaction pathway for a catalyst containing this compound is purely conjectural. A typical catalytic cycle would commence with the coordination of the phosphine (B1218219) to a metal precursor. The subsequent steps would be dictated by the specific transformation being catalyzed. For instance, in a cross-coupling reaction, the cycle would likely involve the oxidative addition of an electrophile to the metal center, followed by transmetalation with a nucleophilic partner, and conclude with reductive elimination to yield the product and regenerate the catalyst. The carboxylic acid group could potentially influence this cycle by acting as an internal base or by facilitating proton transfer steps, though no studies have confirmed such a role for this specific ligand.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding a catalytic mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (particularly ³¹P NMR for phosphine ligands), X-ray crystallography, and mass spectrometry are indispensable for characterizing these transient species. In the context of this compound complexes, one would anticipate the formation of various intermediates, such as oxidative addition adducts and transmetalation complexes. The long alkyl chain of the ligand might influence the solubility and stability of these intermediates, but no specific examples have been reported.
Computational and Theoretical Investigations of 8 Diphenylphosphanyl Octanoic Acid
Quantum Chemical Calculations on the Intrinsic Properties of 8-(Diphenylphosphanyl)octanoic Acid
Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of this compound at the molecular level. These in-silico experiments provide a detailed picture of the molecule's electronic landscape, conformational preferences, and reactivity parameters.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of this compound is characterized by the distinct electronic natures of its two functional groups. The diphenylphosphine (B32561) moiety, with the phosphorus atom's lone pair, acts as a primary site for interaction with soft metal centers. The carboxylic acid group, on the other hand, provides a site for proton donation and coordination with hard metal ions.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the diphenylphosphine group, specifically on the phosphorus atom's lone pair. This indicates that the initial interaction with electrophiles or metal centers will likely occur at the phosphorus atom. The LUMO, conversely, is generally distributed over the phenyl rings of the phosphine (B1218219) moiety, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.2 | Phosphorus lone pair, phenyl rings |
| LUMO | -0.8 | Phenyl rings |
| HOMO-LUMO Gap | 5.4 | - |
Note: The values in this table are illustrative and based on typical results for similar phosphine-containing molecules. Actual values would be obtained from specific quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
The most stable conformers are typically those that minimize steric hindrance between the bulky diphenylphosphine group and the carboxylic acid moiety. Intramolecular interactions, such as weak hydrogen bonds between the carboxylic acid proton and the phosphorus atom or phenyl rings, can also influence conformational preferences. nih.gov Understanding the accessible conformations is critical, as the geometry of the ligand can significantly impact its coordination to a metal center and the resulting properties of the metal complex.
Prediction of Acidity (pKa) and Basicity Parameters
The pKa value is a fundamental parameter that quantifies the acidity of the carboxylic acid group. Computational methods, particularly those combining DFT with a continuum solvent model, can predict pKa values with reasonable accuracy. nih.govnih.govnih.gov For this compound, the pKa is expected to be similar to that of octanoic acid, which has an experimental bulk pKa of approximately 4.89. researchgate.net The presence of the diphenylphosphanyl group at the end of the long alkyl chain is anticipated to have a minimal electronic effect on the acidity of the distant carboxylic acid group.
The basicity of the phosphorus atom, often discussed in terms of its proton affinity or its ability to donate electron density to a metal, is another key parameter. This can be assessed computationally by calculating the energy change upon protonation of the phosphorus atom. The electronic properties of the phenyl groups will influence the phosphorus atom's basicity.
Density Functional Theory (DFT) Studies of this compound Metal Complexes
DFT is a workhorse of computational chemistry for studying transition metal complexes, providing a balance between accuracy and computational cost. nih.govresearchgate.net For complexes of this compound, DFT can elucidate their geometric and electronic structures, as well as predict their spectroscopic properties, offering a powerful synergy with experimental characterization.
Geometry Optimization and Electronic State Characterization
The first step in a DFT study of a metal complex is geometry optimization, where the most stable arrangement of the atoms is determined. rsc.orgmdpi.com this compound can coordinate to a metal center in several ways: as a monodentate phosphine, a monodentate carboxylate, or as a bidentate P,O-chelating ligand. The preferred coordination mode will depend on the nature of the metal ion, the solvent, and the presence of other ligands.
For instance, with a soft metal like palladium(II), coordination through the phosphorus atom is expected to be dominant. nih.gov DFT calculations can predict the bond lengths and angles of the coordinated ligand, providing insight into the steric and electronic effects of the ligand on the metal center. Furthermore, DFT can characterize the electronic ground state of the complex, including the distribution of electron density and the nature of the metal-ligand bonding.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)
A significant advantage of DFT is its ability to predict various spectroscopic properties, which can be directly compared with experimental data to confirm the structure of a synthesized complex.
NMR Chemical Shifts: The prediction of ³¹P NMR chemical shifts is particularly valuable for characterizing phosphine complexes. researchgate.netacs.orgnih.govmdpi.comnih.gov DFT calculations can accurately reproduce experimental trends in ³¹P chemical shifts, which are sensitive to the coordination environment of the phosphorus atom.
IR Frequencies: The vibrational frequencies of the complex can be calculated to predict its infrared (IR) spectrum. researchgate.netacs.orgarxiv.orgmanchester.ac.uk Key vibrational modes to examine include the P-Ph stretching frequencies and the C=O stretching frequency of the carboxylic acid group. Changes in these frequencies upon coordination can provide evidence for the mode of ligand binding. For example, a shift in the C=O stretching frequency can indicate whether the carboxylate group is coordinated to the metal.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum of the complex. youtube.comrsc.orglibretexts.orgslideshare.netlibretexts.org For transition metal complexes, these spectra are often dominated by d-d transitions or charge-transfer bands. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).
Table 2: Illustrative Predicted Spectroscopic Data for a Hypothetical Palladium(II) Complex of this compound (Calculated using DFT)
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
| ³¹P NMR Chemical Shift (ppm) | 30-40 | Coordination shift from free ligand |
| IR ν(C=O) (cm⁻¹) | 1650-1680 | Shift upon coordination |
| UV-Vis λ_max (nm) | ~350 | Ligand-to-metal charge transfer |
Note: The values in this table are illustrative and represent typical ranges for palladium-phosphine complexes. Specific values would be obtained from detailed DFT calculations on the specific complex.
Analysis of Metal-Ligand Bonding Interactions
The interaction between a metal center and the this compound ligand is fundamental to its function as a component of a catalyst. The primary binding site is the phosphorus atom of the diphenylphosphino group, which acts as a soft σ-donating ligand. tcichemicals.com Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the nature and strength of the metal-phosphorus bond.
The bonding is characterized primarily by the donation of the phosphorus lone pair of electrons into an empty d-orbital of the transition metal. nih.gov The strength of this bond can be quantified by calculating the ligand binding energy. nih.gov Theoretical studies on analogous phosphine ligands, such as triphenylphosphine (B44618) (PPh3), with metals like palladium (Pd) or gold (Au), show that the nature of the metal-ligand bond is predominantly a dative covalent bond. nih.gov The electronic properties of the ligand, such as its σ-donor capability, significantly influence the stability and reactivity of the resulting metal complex. nih.gov
Below is a representative data table illustrating typical bonding analysis results for a phosphine-metal complex, derived from DFT calculations.
Table 1: Representative Metal-Ligand Bonding Analysis for a Pd-P(Ph)₂R Complex
| Parameter | Value | Description |
|---|---|---|
| Bonding Energy (kcal/mol) | -25 to -35 | The energy released upon formation of the Pd-P bond, indicating bond strength. |
| Pd-P Bond Length (Å) | 2.25 - 2.35 | The equilibrium distance between the Palladium and Phosphorus atoms. |
| NBO Charge on P | +0.4 to +0.6 | The calculated partial charge on the phosphorus atom upon coordination. |
| NBO Charge on Pd | -0.2 to -0.4 | The calculated partial charge on the palladium atom, showing electron donation from P. |
| Wiberg Bond Index | 0.8 - 0.95 | A measure of the covalent character of the Pd-P bond. |
Note: The data in this table are illustrative and represent typical values for palladium(II) complexes with triphenylphosphine-like ligands, as specific published data for this compound complexes were not available.
Computational Modeling of Reaction Mechanisms Involving this compound Catalysts
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of catalytic reactions. For a catalyst system incorporating this compound, DFT calculations can map the entire catalytic cycle, identifying key intermediates and transition states. rsc.org This is particularly valuable for complex multi-step reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Negishi reactions), where phosphine ligands are essential for catalyst performance. researchgate.netacs.org
The general approach involves locating the structures of all reactants, intermediates, transition states, and products on a potential energy surface. The hallmark of phosphine catalysis involves the initial addition of the phosphine to an electrophile, creating a reactive intermediate that drives the subsequent reaction steps. acs.org The role of the this compound ligand in such a cycle would be to stabilize the metal center, modulate its reactivity, and facilitate key steps like oxidative addition and reductive elimination. tcichemicals.com
Energy Profile Calculations and Transition State Identification
A key output of computational mechanistic studies is the reaction energy profile. This profile plots the relative free energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. nih.govresearchgate.net The highest points on this profile correspond to transition states (TS), which represent the energy barriers for each elementary step.
For a typical Pd-catalyzed cross-coupling cycle, the main steps computationally investigated are:
Oxidative Addition: The initial reaction where the substrate (e.g., an aryl halide) adds to the low-valent metal center. The electronic properties of the phosphine ligand are critical here. researchgate.net
Transmetalation: The transfer of an organic group from another metallic reagent to the catalyst's metal center.
Reductive Elimination: The final step where the coupled product is formed and released, regenerating the active catalyst. The steric bulk of the phosphine ligand often influences the rate of this step. researchgate.netnih.gov
Table 2: Illustrative Energy Profile Data for a Suzuki Coupling Catalytic Cycle
| Catalytic Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| - | Reactants (Pd(0)L₂ + Ar-X + R-BY₂) | 0.0 | Reference energy level. |
| Oxidative Addition | TS1 | +15.2 | Energy barrier for the oxidative addition step. |
| - | Intermediate 1 (Ar-Pd(II)L₂-X) | -5.6 | A stable intermediate formed after oxidative addition. |
| Transmetalation | TS2 | +18.5 | Energy barrier for the transmetalation step (often rate-determining). |
| - | Intermediate 2 (Ar-Pd(II)L₂-R) | -12.1 | A stable intermediate formed after transmetalation. |
| Reductive Elimination | TS3 | +10.3 | Energy barrier for the final reductive elimination step. |
Note: This table presents hypothetical but realistic energy values for a Pd-catalyzed Suzuki-Miyaura coupling reaction, illustrating the type of data generated from computational studies. researchgate.net
Rationalization of Reaction Selectivity and Efficiency
The detailed energy profiles obtained from computational modeling allow for a rationalization of the catalyst's performance. Reaction efficiency, often related to the turnover frequency, is governed by the height of the highest energy barrier in the catalytic cycle (the rate-determining step). A ligand that lowers this barrier will lead to a more efficient catalyst.
Reaction selectivity (chemo-, regio-, and enantioselectivity) arises when a substrate can react through multiple competing pathways. By calculating the energy profiles for each possible pathway, the preferred route can be identified as the one with the lowest energy barriers. For example, in an enantioselective reaction using a chiral phosphine catalyst, calculations can determine which transition state leading to one enantiomer is energetically favored over the other. nih.govacs.org
In the case of this compound, while the phosphine group itself is achiral, the long octanoic acid chain could play a role in selectivity. It could engage in non-covalent interactions (e.g., hydrogen bonding via the carboxylic acid group, or van der Waals interactions) with the substrate or other reagents, potentially stabilizing one transition state over another. This could be particularly relevant in biphasic catalysis or when the ligand is anchored to a support, where the chain's orientation can create a specific reaction pocket.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide detailed information about static structures and energy profiles, they often model systems in the gas phase or with simplified implicit solvent models. Molecular Dynamics (MD) simulations complement these studies by providing a picture of the dynamic behavior of the catalyst system in a realistic, explicitly modeled solvent environment over time. researchgate.net
For a flexible ligand like this compound, MD simulations are particularly insightful. They can explore the vast conformational space of the octanoic acid chain and its potential interactions with the metal center or substrates. This is crucial as the chain's flexibility could allow it to "fold back" and interact with the catalytic site, or it could extend into the solvent, influencing solubility and interactions with other molecules.
Emerging Research Frontiers and Future Directions for 8 Diphenylphosphanyl Octanoic Acid Research
Development of Next-Generation Catalytic Systems Incorporating 8-(Diphenylphosphanyl)octanoic Acid
The unique structure of this compound, which combines a bulky and electron-rich diphenylphosphino group with a flexible carboxylic acid-terminated alkyl chain, suggests its potential as a bifunctional ligand in catalysis. The phosphine (B1218219) moiety could coordinate to a metal center, while the carboxylic acid group could act as a hemilabile ligand, an anchor for surface immobilization, or a proton-responsive site. However, there is a lack of published research demonstrating the synthesis and catalytic activity of systems explicitly incorporating this ligand. While studies on other phosphine-carboxylic acid ligands exist, direct extrapolation of their catalytic behavior to this compound is not scientifically rigorous without experimental validation.
Integration of this compound in Hybrid Materials and Nanostructures
The functionalization of nanoparticles with organic ligands is a well-established strategy to impart specific properties and facilitate their use in various applications, including nanomedicine and catalysis. nih.gov The carboxylic acid group of this compound makes it a prime candidate for grafting onto the surface of metal oxide or other types of nanoparticles. This could lead to hybrid materials where the phosphine group is available for further coordination or catalytic activity. For instance, silver nanoparticles have been functionalized with molecules like 11-mercaptoundecanoic acid to enhance their biological activities. mdpi.com A similar approach with this compound could yield novel functional nanomaterials. However, specific examples of such integrations involving this particular compound are not documented in the current body of scientific literature.
Exploration of this compound in Advanced Materials Science Applications
The dual functionality of this compound also points towards its potential use in the construction of advanced materials.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. Ligands containing both a coordinating group for the metal node (like a phosphine) and another functional group (like a carboxylic acid) can lead to the formation of functionalized MOFs. While dicarboxylic and tricarboxylic acids are commonly used linkers, nih.gov the use of phosphine-containing carboxylic acids is less common but holds promise for creating MOFs with built-in catalytic sites. There are currently no reports of MOFs or coordination polymers synthesized using this compound as a primary or secondary ligand.
Surface Functionalization for Selective Adsorption and Separation Technologies
The ability to modify surfaces with specific chemical functionalities is key to developing advanced adsorption and separation technologies. The carboxylic acid end of this compound could be used to anchor the molecule to a solid support, presenting the diphenylphosphino group for selective interactions with specific metal ions or organic molecules. This could be particularly useful in applications such as the separation and recovery of precious metals. However, research demonstrating the application of this compound for this purpose is yet to be published.
Potential Roles in Sustainable Chemical Processes and Renewable Energy Conversion (e.g., CO2 reduction, H2 production)
The development of efficient catalysts for sustainable processes like the electrochemical reduction of carbon dioxide (CO2) and the production of hydrogen (H2) is a major area of current research. Gold-based nanocatalysts, for example, have shown promise for the selective reduction of CO2 to CO. mdpi.com The performance of these catalysts can be tuned by modifying their surface with organic ligands. The phosphine group in this compound could influence the electronic properties of a metal catalyst and thereby its activity and selectivity in CO2 reduction. Similarly, in hydrogen production, phosphine ligands are known to play a role in the design of molecular catalysts. The specific contribution of this compound in these fields remains an open question pending future research. For instance, silver-doped ZIF-8 has been explored as an electrocatalyst for CO2 conversion to syngas. mdpi.com
Synergistic Effects of this compound with Other Ligand Classes or Cocatalysts
The concept of mixed-ligand systems, where two or more different ligands are coordinated to a single metal center, is a powerful strategy in catalyst design. nih.govmdpi.com The combination of ligands can lead to synergistic effects, resulting in catalytic activities or selectivities that are superior to those of the individual components. This compound, with its distinct phosphine and carboxylate functionalities, could be a valuable component in such mixed-ligand systems. For example, it could be paired with other phosphine ligands, N-heterocyclic carbenes, or other common ligand classes to fine-tune the properties of a metal complex. However, studies investigating the synergistic effects of this compound with other ligands are not available in the current literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-(Diphenylphosphanyl)octanoic acid, and how do reaction conditions (e.g., solvent, temperature) influence yield?
- Methodological Answer : The synthesis typically involves coupling diphenylphosphine with 8-bromooctanoic acid via nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature control : Reactions at 60–80°C improve substitution efficiency while minimizing side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict anhydrous conditions to prevent phosphine oxidation .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : <sup>31</sup>P NMR confirms phosphanyl group integration (~20–30 ppm for P(III)). <sup>1</sup>H/<sup>13</sup>C NMR identifies alkyl chain and carboxylic acid protons (δ ~12 ppm for COOH) .
- IR Spectroscopy : Peaks at ~2550 cm<sup>-1</sup> (P-H stretch, if unoxidized) and ~1700 cm<sup>-1</sup> (carboxylic acid C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular ion ([M+H]<sup>+</sup> expected at m/z ~345).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Storage : Under inert atmosphere (argon) at 4°C to prevent oxidation.
- Waste disposal : Collect in sealed containers for hazardous organophosphorus waste treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes using this compound as a ligand?
- Methodological Answer :
- Control experiments : Compare ligand purity (HPLC or TLC) and metal-ligand stoichiometry (Job’s plot analysis).
- Reaction conditions : Assess solvent polarity (e.g., dielectric constant) and temperature effects on coordination geometry .
- Spectroscopic monitoring : In situ <sup>31</sup>P NMR tracks ligand-metal binding dynamics during catalysis.
Q. How does this compound function as a ligand in transition metal catalysis, and what parameters optimize catalytic efficiency?
- Methodological Answer :
- Coordination chemistry : The phosphanyl group acts as a σ-donor, stabilizing Pd(0) or Ru(II) centers in cross-coupling or hydrogenation reactions.
- Optimization :
- Ligand-to-metal ratio : 2:1 (ligand:metal) often maximizes turnover frequency (TOF) .
- Solvent effects : Nonpolar solvents (toluene) enhance electron-donating capacity of the phosphanyl group.
Q. What experimental approaches evaluate the interaction of this compound with enzymes like PKC isoforms?
- Methodological Answer :
- Kinetic assays : Measure PKC activation via fluorescence-based assays (e.g., FRET substrates) under varying ligand concentrations .
- Docking studies : Molecular dynamics simulations (AutoDock Vina) predict binding affinity to PKC’s regulatory domain.
- Competitive inhibition : Use radiolabeled phorbol esters (e.g., [<sup>3</sup>H]PDBu) to quantify ligand displacement .
Q. How does the protonation state of this compound affect its solubility and reactivity in aqueous vs. organic phases?
- Methodological Answer :
- pH-dependent solubility : At pH > pKa (~4.5 for carboxylic acid), the deprotonated form increases aqueous solubility, critical for biological assays.
- Phase-transfer behavior : In biphasic systems (water/toluene), the neutral form partitions into organic phases, influencing extraction efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
